![molecular formula C14H19ClN2O3 B5622904 5-chloro-2-methoxy-N-[2-(4-morpholinyl)ethyl]benzamide CAS No. 346716-91-4](/img/structure/B5622904.png)
5-chloro-2-methoxy-N-[2-(4-morpholinyl)ethyl]benzamide
Overview
Description
Synthesis Analysis
The synthesis of 5-chloro-2-methoxy-N-[2-(4-morpholinyl)ethyl]benzamide involves several steps that aim to introduce specific functional groups to achieve the final compound. Studies have explored the synthesis and structure-activity relationships of similar benzamides, highlighting the methodologies to introduce morpholinyl methyl benzamides with potent activity, which can be extrapolated to our compound of interest (Kato et al., 1992). These methodologies include reactions under specific conditions to attach the morpholinyl group to the benzamide core, demonstrating the intricacies of chemical synthesis in medicinal chemistry.
Molecular Structure Analysis
The molecular structure of 5-chloro-2-methoxy-N-[2-(4-morpholinyl)ethyl]benzamide has been the subject of investigation to understand its interaction with biological targets. Structural analyses, such as X-ray diffraction and NMR spectroscopy, provide insights into the arrangement of atoms and the conformation of the molecule. Research into similar compounds has shown how different substituents affect molecular conformation and activity, which is crucial for understanding the behavior of these molecules in biological systems (Yanagi et al., 2000).
Chemical Reactions and Properties
The chemical reactivity of 5-chloro-2-methoxy-N-[2-(4-morpholinyl)ethyl]benzamide includes its ability to undergo various chemical transformations. This includes reactions with other chemical entities, which can modify its chemical structure and, consequently, its biological activity. Studies on similar compounds explore the reactivity of the morpholinyl benzamides, detailing how changes in chemical structure can lead to differences in biological outcomes (Kato et al., 1991).
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability of 5-chloro-2-methoxy-N-[2-(4-morpholinyl)ethyl]benzamide, are essential for its application in research and development. These properties can influence the compound's behavior in different environments and its interaction with biological systems. Investigations into the physical properties of structurally related compounds help in understanding how such properties impact their function and efficacy (Yanagi et al., 2000).
Chemical Properties Analysis
The chemical properties of 5-chloro-2-methoxy-N-[2-(4-morpholinyl)ethyl]benzamide, such as its reactivity with biological molecules, stability under physiological conditions, and interactions with enzymes or receptors, are central to its function. Research into compounds with similar structures provides a foundation for understanding how the chemical nature of these molecules contributes to their biological activities and potential applications in medicine or research (Kato et al., 1992).
properties
IUPAC Name |
5-chloro-2-methoxy-N-(2-morpholin-4-ylethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3/c1-19-13-3-2-11(15)10-12(13)14(18)16-4-5-17-6-8-20-9-7-17/h2-3,10H,4-9H2,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBZIKIJIZUIGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCN2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701210976 | |
Record name | 5-Chloro-2-methoxy-N-[2-(4-morpholinyl)ethyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701210976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49641524 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-chloro-2-methoxy-N-[2-(morpholin-4-yl)ethyl]benzamide | |
CAS RN |
346716-91-4 | |
Record name | 5-Chloro-2-methoxy-N-[2-(4-morpholinyl)ethyl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=346716-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-methoxy-N-[2-(4-morpholinyl)ethyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701210976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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